2-Chloro-4,5-difluorophenol
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Overview
Description
2-Chloro-4,5-difluorophenol is an organic compound with the molecular formula C6H3ClF2O It is a halogenated phenol, characterized by the presence of chlorine and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-difluorophenol typically involves the halogenation of phenol derivatives. One common method includes the bromination of 2,4-difluoroaniline followed by a Sandmeyer reaction, Grignard reaction, and esterification . Another approach involves the chlorination of paranitrochlorobenzene to form dichloronitrobenzene, which is then treated with potassium fluoride to produce a fluorinated product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the processes likely involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-difluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include halogenating agents like chlorine and bromine, as well as catalysts for facilitating reactions. Conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, substitution reactions may yield various halogenated derivatives, while oxidation reactions could produce corresponding quinones or other oxidized products.
Scientific Research Applications
2-Chloro-4,5-difluorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s halogenated structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-difluorophenol involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect enzyme activity, protein folding, and other biological processes. The specific pathways involved depend on the context of its application, such as in biochemical assays or industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3,5-difluorophenol: Another trihalogenated phenol with similar properties.
2-Chloro-4-fluorophenol: Used in enzymatic production of fluorocatechols.
Uniqueness
2-Chloro-4,5-difluorophenol is unique due to its specific halogenation pattern, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
2-chloro-4,5-difluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQCRYUYKAQFJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2267-98-3 |
Source
|
Record name | 2-chloro-4,5-difluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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